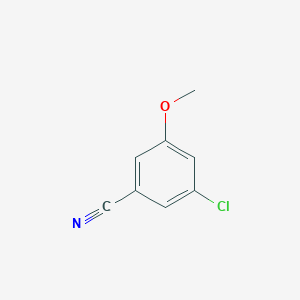

3-Chloro-5-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJBKZKDIVECQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620630 | |

| Record name | 3-Chloro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473923-96-5 | |

| Record name | 3-Chloro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methoxybenzonitrile is a substituted aromatic nitrile that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring a nitrile, a chloro, and a methoxy group on a benzene ring, allows for a variety of chemical transformations, making it a valuable building block in the preparation of more complex molecules. This guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, synthesis, reactivity, and potential applications, with a focus on data relevant to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [PubChem][1] |

| Molecular Weight | 167.59 g/mol | [PubChem][1] |

| CAS Number | 473923-96-5 | [PubChem][1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 241.0 ± 25.0 °C (Predicted) | ChemicalBook |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF).[2] | |

| XLogP3 | 2.9 | [PubChem][1] |

Synthesis

A plausible synthetic route to this compound starts from 3,5-dichlorobenzonitrile. The synthesis involves a nucleophilic aromatic substitution reaction where one of the chloro groups is replaced by a methoxy group.

Experimental Protocol: Synthesis of this compound from 3,5-Dichlorobenzonitrile

Materials:

-

3,5-Dichlorobenzonitrile

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzonitrile (1 equivalent) in a mixture of methanol and DMSO.

-

Add sodium methoxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the reaction.

-

Acidify the mixture with 1M HCl to a pH of ~7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with related compounds.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.10 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.5 (C-O), 135.0 (C-Cl), 125.0 (Ar-CH), 120.0 (Ar-CH), 118.0 (CN), 115.0 (Ar-CH), 114.0 (C-CN), 56.0 (OCH₃) |

| IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2950 (C-H), 2230 (C≡N), 1600, 1480 (C=C), 1250 (C-O), 800 (C-Cl) |

| Mass Spectrum (EI) | m/z (%): 167 (M⁺, 100), 169 (M⁺+2, 33), 139, 128, 102 |

Reactivity and Chemical Transformations

This compound can undergo a variety of chemical reactions at its three functional groups.

Reactions of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to other important classes of compounds.

Reactions of the Chloro Group

The chloro group can be displaced via nucleophilic aromatic substitution, although this may require harsh conditions. It can also participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds.

Reactions of the Methoxy Group

The methoxy group can be cleaved to a hydroxyl group using strong acids or other demethylating agents like boron tribromide or lithium iodide.[3] This reaction is particularly useful for introducing a phenolic hydroxyl group, which can then be further functionalized.

References

An In-depth Technical Guide to 3-Chloro-5-methoxybenzonitrile (CAS No. 473923-96-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a particular focus on its application in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted benzonitrile featuring chloro and methoxy groups on the aromatic ring. These functional groups impart specific reactivity and properties to the molecule, making it a versatile building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 473923-96-5 | [2] |

| Molecular Formula | C₈H₆ClNO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Predicted Boiling Point | 241.0 ± 25.0 °C | |

| Predicted Density | 1.25 ± 0.1 g/cm³ | |

| Storage | Sealed in dry, room temperature | [3] |

Spectroscopic Data

Reference Data: 1H and 13C NMR of 3-methoxybenzonitrile in CDCl₃

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | 3.83 (s, 3H), 7.13 (d, J = 8.0Hz, 2H), 7.23 (d, J = 8.0Hz, 1H), 7.37 (t, J = 8.0Hz, 1H) |

| ¹³C NMR | 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 |

Source: The Royal Society of Chemistry, 2014[4]

Commercial suppliers of this compound often provide compound-specific NMR, HPLC, and LC-MS data upon request.[3]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the presence of multiple reactive sites. The nitrile group, the chloro substituent, and the methoxy group can all be targeted for chemical modification.

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a corresponding dichlorinated precursor.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3,5-Dichlorobenzonitrile

This is a representative protocol based on analogous reactions and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 3,5-dichlorobenzonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO), add a solution of sodium methoxide.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Key Reactions of this compound

The functional groups of this compound allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

A key reaction of this compound is its demethylation to form 3-chloro-5-hydroxybenzonitrile, another important building block in medicinal chemistry.[5]

Caption: Demethylation of this compound.

Experimental Protocol: Demethylation using Lithium Iodide

-

Reaction Setup: Suspend this compound and anhydrous lithium iodide in anhydrous 2,4,6-collidine.[5]

-

Reaction Conditions: Heat the mixture at 170°C under a nitrogen atmosphere for several hours.[5]

-

Work-up: After cooling, the reaction mixture is subjected to an appropriate aqueous work-up.

-

Purification: The product, 3-chloro-5-hydroxybenzonitrile, can be purified by standard methods such as recrystallization or column chromatography.[5]

The mechanism of this demethylation involves a nucleophilic attack by the iodide ion on the methyl group of the methoxy ether, leading to the formation of methyl iodide and the corresponding phenoxide, which is subsequently protonated during work-up.[5]

Applications in Drug Discovery

This compound is a crucial starting material for the synthesis of various pharmacologically active molecules. Its derivatives have shown promise in several therapeutic areas.

HIV Reverse Transcriptase Inhibitors

The 3-chloro-5-cyanophenoxy moiety, derived from 3-chloro-5-hydroxybenzonitrile (which is synthesized from this compound), is a key structural feature in a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] These compounds are being investigated for the treatment of HIV-1 infection.[6]

mGlu5 Negative Allosteric Modulators

Derivatives of this compound are also utilized in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[7][8] mGluR5 NAMs have therapeutic potential for the treatment of various central nervous system disorders, including anxiety and addiction.[4][9]

Caption: Role in the development of mGluR5 NAMs.

The signaling pathway of mGluR5 involves its activation by the neurotransmitter glutamate, leading to the activation of Gq proteins and subsequent downstream signaling cascades.[4] mGluR5 NAMs, synthesized from precursors like this compound, bind to an allosteric site on the receptor, thereby inhibiting its activation by glutamate.[4]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a chemical intermediate of significant interest to the scientific community, particularly those involved in drug discovery and development. Its versatile reactivity allows for the synthesis of a wide range of complex molecules with potential therapeutic applications. Further research into the synthesis and application of its derivatives is likely to yield novel drug candidates for a variety of diseases.

References

- 1. This compound | 473923-96-5 | Benchchem [benchchem.com]

- 2. This compound | C8H6ClNO | CID 21949921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 473923-96-5|this compound|BLD Pharm [bldpharm.com]

- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

- 6. Design of annulated pyrazoles as inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-5-methoxybenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental methodologies for 3-Chloro-5-methoxybenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a nitrile group at positions 3, 5, and 1, respectively.[1] The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring.[2]

Chemical Structure:

Caption: 2D structure of this compound.

A summary of its key identifiers and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆ClNO[1] |

| Molecular Weight | 167.59 g/mol [1][3] |

| IUPAC Name | This compound[1] |

| CAS Number | 473923-96-5[1][3][4] |

| SMILES | COC1=CC(=CC(=C1)C#N)Cl[1] |

| InChI | InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3[1] |

| Boiling Point | 241.0±25.0 °C (Predicted)[3] |

| Density | 1.25±0.1 g/cm³ (Predicted)[3] |

Experimental Protocols

2.1 Synthesis of 3-Chloro-5-hydroxybenzonitrile from this compound

A documented synthesis involves the demethylation of this compound to yield 3-Chloro-5-hydroxybenzonitrile. This process is facilitated by lithium iodide in a high-boiling solvent.[2]

Methodology:

-

Reactant Preparation: this compound is mixed with lithium iodide in 2,4,6-collidine.

-

Reaction: The mixture is heated to 170°C for a duration of 4 hours.[2] The lithium iodide acts as a reagent to cleave the aryl methyl ether.[2]

-

Work-up: Following the reaction, a standard aqueous work-up is performed to isolate the product.

-

Purification: The crude product is then purified to yield 3-Chloro-5-hydroxybenzonitrile in high purity.[2]

Caption: Synthesis of 3-Chloro-5-hydroxybenzonitrile.

2.2 Analytical Methods for Compound Characterization

The characterization and purity assessment of this compound and related compounds typically involve standard analytical techniques.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent. For complex matrices, extraction and clean-up steps may be necessary to isolate the target compound.[5]

-

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) is employed to separate the components of the sample.

-

Mass Spectrometry (MS) Detection: The separated components are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio.[5] This is a powerful technique for molecular weight confirmation and impurity profiling.[2]

Caption: Analytical workflow for chemical characterization.

References

IUPAC name for 3-Chloro-5-methoxybenzonitrile

An In-Depth Technical Guide to 3-Chloro-5-methoxybenzonitrile

IUPAC Name: this compound

This guide provides a comprehensive overview of this compound, a key intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its application in chemical synthesis and for ensuring safe handling.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 473923-96-5[1][2] |

| PubChem CID | 21949921[1] |

| Molecular Formula | C₈H₆ClNO[1] |

| SMILES | COC1=CC(=CC(=C1)C#N)Cl[1] |

| InChI | InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3[1] |

| InChIKey | BCJBKZKDIVECQW-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 167.59 g/mol [1] |

| Appearance | White solid[2] |

| Storage Temperature | 2-8°C[2] |

| XLogP3 | 2.9[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[1] |

| Exact Mass | 167.0137915 Da[1] |

| Monoisotopic Mass | 167.0137915 Da[1] |

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its reactivity is primarily centered around the nitrile group, the aromatic ring, and the methoxy group.

Synthetic Utility

A significant application of this compound is its role as a precursor in the synthesis of more complex molecules. For instance, it is a starting material for producing 3-Chloro-5-hydroxybenzonitrile, a compound with demonstrated utility in medicinal chemistry, particularly as a building block for non-nucleoside HIV reverse transcriptase inhibitors.[3] The conversion involves the cleavage of the aryl methyl ether.[3]

References

Physical properties of 3-Chloro-5-methoxybenzonitrile (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 3-Chloro-5-methoxybenzonitrile (CAS No. 473923-96-5), a compound of interest in organic synthesis and pharmaceutical research. Due to its specific functional groups, this molecule serves as a versatile building block for more complex chemical entities. This document summarizes its physical state, predicted boiling point, and outlines the standard methodologies for the experimental determination of these properties.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, reaction setup, and purification. While experimentally determined data is limited in publicly available literature, predicted values and its physical state have been reported.

| Property | Value | Source |

| CAS Number | 473923-96-5 | [1] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | Not available in cited sources | |

| Boiling Point | 241.0 ± 25.0 °C (Predicted) | [2] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dried, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is sensitive to changes in atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound (if in liquid form or melted) is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The flask is heated gently.

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb, reaching a thermal equilibrium.

-

Temperature Reading: The stable temperature at which the liquid is actively boiling and condensing is recorded as the boiling point. The atmospheric pressure should also be recorded.

Synthetic and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent purification of this compound, based on common organic chemistry transformations. This represents a potential synthetic route rather than a specific, cited signaling pathway.

References

A Technical Guide to the Spectroscopic Profile of 3-Chloro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Chloro-5-methoxybenzonitrile (CAS No: 473923-96-5). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₆ClNO[1]

-

Molecular Weight: 167.59 g/mol [1]

-

Monoisotopic Mass: 167.0137915 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2/H-6 | 7.1 - 7.3 | Multiplet | 2H |

| H-4 | 6.9 - 7.1 | Triplet | 1H |

| -OCH₃ | ~3.8 | Singlet | 3H |

Note: The exact chemical shifts and multiplicities of the aromatic protons may vary and could appear as complex multiplets due to second-order effects.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN | 117 - 120 |

| C-Cl | 134 - 136 |

| C-OCH₃ | 160 - 162 |

| C-CN (quaternary) | 112 - 115 |

| Aromatic C-H | 115 - 130 |

| -OCH₃ | 55 - 57 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Medium | Stretch |

| Aliphatic C-H (-OCH₃) | 2980 - 2850 | Medium | Stretch |

| Nitrile (C≡N) | 2240 - 2220 | Strong, Sharp | Stretch |

| Aromatic C=C | 1600 - 1450 | Medium-Strong | Stretch |

| C-O (Aryl Ether) | 1275 - 1200 | Strong | Asymmetric Stretch |

| C-O (Aryl Ether) | 1075 - 1020 | Strong | Symmetric Stretch |

| C-Cl | 800 - 600 | Strong | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 167 | Molecular ion (corresponding to ³⁵Cl isotope) |

| [M+2]⁺ | 169 | Isotopic peak due to ³⁷Cl (approx. 1/3 intensity of M⁺) |

| [M-CH₃]⁺ | 152 | Loss of a methyl group |

| [M-OCH₃]⁺ | 136 | Loss of a methoxy group |

| [M-Cl]⁺ | 132 | Loss of a chlorine atom |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data discussed above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

For solid or liquid samples (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum and vaporized.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

Caption: Spectroscopic analysis workflow for this compound.

References

The Multifaceted Biological Activities of Substituted Benzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles, organic compounds featuring a cyano group attached to a benzene ring, represent a privileged scaffold in medicinal chemistry. The unique electronic properties and versatile reactivity of the benzonitrile moiety have led to the discovery of a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties of these compounds, offering valuable insights for the design and development of novel therapeutic agents.

Anticancer Activity

Substituted benzonitriles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key proteins and disruption of signaling pathways crucial for tumor growth and survival.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted benzonitrile derivatives, highlighting their potency against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 0.0059 | [1] |

| BEL-7402 (Liver) | 0.0078 | [1] | ||

| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 | [2] |

| Compound 5 | Benzotriazole-Acrylonitrile | HeLa (Cervical) | Potent (nM range) | [2] |

| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | [2] |

| PD9 | 1,4-Naphthoquinone | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | |

| PD10 | 1,4-Naphthoquinone | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | |

| PD11 | 1,4-Naphthoquinone | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | |

| PD13 | 1,4-Naphthoquinone | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | |

| PD14 | 1,4-Naphthoquinone | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | |

| PD15 | 1,4-Naphthoquinone | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 |

Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism of anticancer action for some benzonitrile derivatives, such as 2-phenylacrylonitriles, is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Antimicrobial Activity

Substituted benzonitriles also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new anti-infective agents.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several substituted benzonitrile derivatives against various microbial strains.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Aryldiazenyl benzonitrile | Botrytis fabae | 6.25 | [3] |

| Compound 5 | Pyrimidine acrylonitrile | Escherichia coli | 1.0 | [4] |

| Pseudomonas aeruginosa | 1.0 | [4] | ||

| Compound 15a | Tetrahydropyrimidinyl-substituted benzimidazole | Escherichia coli | 1 | |

| Moraxella catarrhalis | 2 | |||

| Streptococcus pyogenes (sensitive and resistant) | 2 | |||

| Compound 19 | Benzimidazole derivative | Enterococcus faecalis | 12.5 | |

| Chromophore 6 | Benzothiazole-benzonitrile | Staphylococcus aureus | < 48 | [5] |

| Escherichia coli | < 118 | [5] |

Mechanism of Action: Enzyme Inhibition in Bacteria

One proposed antimicrobial mechanism for certain benzonitrile derivatives, particularly those with an acrylonitrile moiety, is the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.[6][7] PBPs are crucial for the synthesis of the bacterial cell wall. Their inhibition leads to cell wall damage and ultimately cell lysis. β-lactamases are enzymes produced by resistant bacteria that inactivate β-lactam antibiotics. Inhibition of these enzymes can restore the efficacy of existing antibiotics.[4]

Antiviral Activity

The antiviral potential of substituted benzonitriles has been demonstrated against several viruses, most notably the Hepatitis C Virus (HCV). These compounds can interfere with the viral life cycle, particularly the initial stages of viral entry into host cells.

Quantitative Data Summary: Antiviral Activity

| Compound ID | Derivative Class | Virus | Assay | EC50 (µM) | Reference |

| L0909 | 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile | HCV | HCVcc | 0.022 | [6] |

| 11b | Benzotriazole derivative | Coxsackievirus B5 | Antiviral Assay | 6-18.5 | |

| 18e | Benzotriazole derivative | Coxsackievirus B5 | Antiviral Assay | 12.4 | |

| 41a | Benzotriazole derivative | Coxsackievirus B5 | Antiviral Assay | 6-18.5 | |

| 43a | Benzotriazole derivative | Coxsackievirus B5 | Antiviral Assay | 9 | |

| 99b | Benzotriazole derivative | Coxsackievirus B5 | Antiviral Assay | 6-18.5 |

Mechanism of Action: HCV Entry Inhibition

Certain benzonitrile derivatives act as HCV entry inhibitors by targeting the interaction between the viral envelope glycoproteins (E1 and E2) and host cell surface receptors, such as CD81 and scavenger receptor class B type I (SR-BI).[6] By blocking this crucial first step of infection, these compounds prevent the virus from entering hepatocytes, thereby halting viral replication.[6]

Enzyme Inhibition

Substituted benzonitriles are potent inhibitors of various enzymes implicated in disease pathogenesis. Their ability to specifically interact with the active or allosteric sites of enzymes makes them valuable tools for therapeutic intervention.

Quantitative Data Summary: Enzyme Inhibition

| Compound ID | Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

| 1j | Xanthine Oxidase | - | 8.1 | |

| 1k | Xanthine Oxidase | Mixed-type | 6.7 | |

| Compound 7 | PD-1/PD-L1 Interaction | - | 8.52 | |

| Compound 6 | PD-1/PD-L1 Interaction | - | 12.28 | |

| Compound 8a | PD-1/PD-L1 Interaction | - | 14.08 |

Mechanism of Action: PD-1/PD-L1 Interaction Inhibition

The interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand PD-L1 on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response. Small molecule inhibitors, including certain benzonitrile derivatives, can block this interaction, thereby restoring T-cell activity against cancer cells. The binding of PD-1 to PD-L1 recruits the phosphatase SHP-2, which dephosphorylates and inactivates downstream signaling components of the T-cell receptor (TCR) pathway, such as PI3K and Ras.[8][9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

General Workflow for Synthesis of Substituted Benzonitriles (Sandmeyer Reaction)

The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring starting from an aniline derivative.

Protocol:

-

Diazotization: Dissolve the starting substituted aniline in a cold aqueous solution of a strong acid (e.g., HCl). Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to ensure complete formation of the aryl diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the freshly prepared diazonium salt solution to the CuCN solution. The reaction is often heated to facilitate the displacement of the diazonium group by the cyanide.

-

Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by techniques such as recrystallization or column chromatography to yield the desired substituted benzonitrile.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzonitrile compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the substituted benzonitrile compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Substituted benzonitriles represent a versatile and highly promising class of compounds with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action, will continue to guide the rational design of more potent and selective benzonitrile-based drugs to address a multitude of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this important chemical scaffold.

References

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Chloro-5-methoxybenzonitrile as a Pivotal Chemical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

3-Chloro-5-methoxybenzonitrile is a key chemical intermediate, distinguished by its trifunctional nature that offers multiple reactive sites for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and critical role as a precursor in the development of pharmacologically active compounds, particularly in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action are presented to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound (C₈H₆ClNO) is an aromatic nitrile that has garnered significant attention as a versatile building block in organic synthesis. The strategic placement of its chloro, methoxy, and nitrile functionalities on the benzene ring allows for a range of chemical transformations, making it an ideal starting material for the construction of diverse molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This guide will delve into the chemical properties, synthesis, and key applications of this compound, with a special focus on its conversion to 3-Chloro-5-hydroxybenzonitrile and subsequent elaboration into potent antiviral agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 473923-96-5 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.13 (t, J=1.5 Hz, 1H), 7.23 (t, J=1.5 Hz, 1H), 7.37 (t, J=1.5 Hz, 1H), 3.83 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.4, 135.0, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3. |

| Infrared (IR) | Characteristic peaks for C≡N, C-O, and C-Cl bonds. |

| Mass Spectrometry (MS) | [M]+ at m/z 167.01. |

Key Synthetic Transformations and Experimental Protocols

This compound is a versatile precursor for a variety of chemical transformations. Two of its most critical reactions are demethylation to 3-chloro-5-hydroxybenzonitrile and the subsequent use of this phenol in nucleophilic aromatic substitution reactions.

Demethylation to 3-Chloro-5-hydroxybenzonitrile

The cleavage of the methyl ether to the corresponding phenol is a crucial step in the synthesis of many biologically active molecules. A well-documented method for this transformation involves the use of lithium iodide in a high-boiling solvent.[1]

Experimental Protocol: Synthesis of 3-Chloro-5-hydroxybenzonitrile

-

Materials: this compound (1.0 eq), Lithium Iodide (3.0 eq), 2,4,6-Collidine, Ethyl Acetate (EtOAc), 10% aqueous HCl, Water, Brine, Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

A flask is charged with this compound (e.g., 7.0 g, 41.766 mmol) and 2,4,6-collidine (e.g., 100 mL).[2]

-

The mixture is heated to 170 °C.

-

Lithium iodide (e.g., 16.76 g, 125.298 mmol) is added to the heated mixture.[2]

-

The reaction mixture is maintained at 170 °C for 4 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC or LC-MS).[2]

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction is quenched by the addition of 10% aqueous HCl.[2]

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine.[2]

-

The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-Chloro-5-hydroxybenzonitrile.

-

Table 3: Quantitative Data for the Demethylation Reaction

| Reactant | Product | Reagents and Conditions | Yield |

| This compound | 3-Chloro-5-hydroxybenzonitrile | LiI, 2,4,6-Collidine, 170 °C, 4h | High Purity (Specific yield not reported in the cited source)[1] |

Synthesis of a Pyrazole-based Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

3-Chloro-5-hydroxybenzonitrile serves as a key building block for the synthesis of (3-cyanophenoxy)pyrazoles, which have been investigated as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[3]

Experimental Workflow: From Intermediate to Active Pharmaceutical Ingredient

Caption: Synthetic pathway from this compound to a pyrazole-based NNRTI.

Experimental Protocol: Synthesis of a Pyrazole-based NNRTI (Illustrative)

-

Materials: 3-Chloro-5-hydroxybenzonitrile (1.0 eq), an appropriately substituted pyrazole with a leaving group (e.g., a halo-substituted pyrazole), a suitable base (e.g., K₂CO₃ or DIPEA), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).

-

Procedure:

-

A mixture of 3-chloro-5-hydroxybenzonitrile and the substituted pyrazole precursor is dissolved in the chosen solvent.

-

The base is added to the mixture.

-

The reaction mixture is heated to an elevated temperature (e.g., 140 °C) for several hours until the reaction is complete, as monitored by an appropriate analytical technique.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the final pyrazole-based NNRTI.

-

Table 4: Quantitative Data for the Synthesis of a Pyrazole-based NNRTI

| Reactants | Product | Reagents and Conditions | Yield |

| 3-Chloro-5-hydroxybenzonitrile, Substituted Pyrazole | Pyrazole-based NNRTI | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Not specified in the available literature. |

Role in Drug Development: Inhibition of HIV-1 Reverse Transcriptase

The primary application of this compound as an intermediate is in the synthesis of molecules that target critical biological pathways. The resulting (3-cyanophenoxy)pyrazole derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Signaling Pathway: Mechanism of Action of Pyrazole-based NNRTIs

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind.[4][5][6] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity, thereby blocking the conversion of the viral RNA genome into DNA.[7] This ultimately halts the viral replication cycle.

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by a pyrazole-based NNRTI.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmacologically active molecules. Its value is underscored by its role as a precursor to 3-chloro-5-hydroxybenzonitrile, a key building block for a class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. The synthetic pathways and mechanisms of action detailed in this guide highlight the critical contribution of this intermediate to the development of novel therapeutics. For researchers and professionals in drug development, a comprehensive understanding of the chemistry and applications of this compound is essential for leveraging its potential in the creation of next-generation medicines.

References

- 1. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Chloro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-methoxybenzonitrile, a key chemical intermediate in organic synthesis. The document details its discovery and historical context, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound, with the chemical formula C₈H₆ClNO, is a disubstituted benzonitrile that has gained significance as a versatile building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a nitrile group, a chloro substituent, and a methoxy group on the aromatic ring, offers multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor in the development of pharmaceutical compounds and other fine chemicals. While not a household name in chemistry, its role as an intermediate in the synthesis of more complex, biologically active molecules underscores its importance in the drug discovery pipeline.

Discovery and History

The precise date and first synthesis of this compound are not prominently documented in seminal historical publications. Its emergence in the chemical literature is more recent and is closely tied to its utility as a precursor to other compounds, most notably 3-Chloro-5-hydroxybenzonitrile. The relationship between these two compounds is well-established, with the demethylation of this compound being a documented method to produce its hydroxy counterpart.[3] This suggests that the initial interest in and synthesis of this compound likely arose from the need for a stable, protected form of the more reactive phenol. Its appearance in the catalogs of chemical suppliers and in patents related to the synthesis of pharmaceutical intermediates points to its value in modern organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1][2] |

| Molecular Weight | 167.59 g/mol | [1][2] |

| CAS Number | 473923-96-5 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 64-66 °C | [4] |

| Boiling Point | 237.6±20.0 °C (Predicted) | [4] |

| Density | 1.2±0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in common organic solvents like DMF, Methanol. Sparingly soluble in acetic acid and chloroform. Practically insoluble in water. | [3] |

| InChI Key | BCJBKZKDIVECQW-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. Below are the expected and reported spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methoxy protons and the aromatic protons. Based on the analysis of similar compounds, the following shifts can be anticipated:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.8 | Singlet | -OCH₃ |

| ~7.0 - 7.4 | Multiplets | Aromatic Protons |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~56 | -OCH₃ |

| ~110 - 160 | Aromatic and Nitrile Carbons |

Note: Specific assignments require further analysis and comparison with spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile) |

| ~2850-3000 | C-H (Aromatic and Methyl) |

| ~1580, 1470 | C=C (Aromatic) |

| ~1250 | C-O (Aryl Ether) |

| ~700-800 | C-Cl |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 167, with an isotopic peak at m/z 169 due to the presence of the ³⁷Cl isotope.

Synthesis of this compound

There are two primary conceptual pathways for the synthesis of this compound.

Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as follows:

Caption: Synthetic routes to this compound.

Experimental Protocols

This method involves the O-methylation of the corresponding phenol.

Reaction Scheme:

Caption: Methylation of 3-chloro-5-hydroxybenzonitrile.

Detailed Protocol:

-

To a solution of 3-chloro-5-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1-1.5 equivalents), dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

This approach utilizes a nucleophilic substitution reaction where one of the chloro groups is replaced by a methoxy group.

Reaction Scheme:

Caption: Nucleophilic substitution of 3,5-dichlorobenzonitrile.

Detailed Protocol:

-

Dissolve 3,5-dichlorobenzonitrile (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in methanol.

-

Add sodium methoxide (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium or sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Applications in Drug Development

This compound primarily serves as a crucial intermediate in the synthesis of pharmacologically active molecules. The presence of the chloro, methoxy, and nitrile functionalities allows for a variety of chemical transformations, making it a versatile scaffold. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro group can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The methoxy group can be demethylated to reveal a phenol, which can then be further functionalized. These transformations are integral to building the complex molecular architectures often required for potent and selective drug candidates.

Conclusion

This compound is a valuable chemical intermediate with a growing importance in organic synthesis, particularly in the field of drug discovery. This guide has provided a detailed overview of its history, physicochemical and spectroscopic properties, and synthetic methodologies. The presented information, including detailed experimental protocols and structured data, is intended to be a practical resource for researchers and scientists working with this versatile compound.

References

Methodological & Application

Synthesis of 3-Chloro-5-methoxybenzonitrile from 3-amino-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-5-methoxybenzonitrile is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The Sandmeyer reaction provides an efficient route to introduce a chloro substituent onto the aromatic ring, starting from the readily available amino precursor.[1][2][3] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.[2] Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity.

Reaction Scheme

The overall two-step, one-pot synthesis is depicted below:

-

Diazotization: 3-amino-5-methoxybenzonitrile is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride, which catalyzes the substitution of the diazonium group with a chloro group, yielding this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-amino-5-methoxybenzonitrile | Reagent | Commercially Available |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Commercially Available |

| Copper(I) Chloride (CuCl) | Reagent | Commercially Available |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercially Available |

| Distilled Water | --- | --- |

| Ice | --- | --- |

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization of 3-amino-5-methoxybenzonitrile

-

In a 250 mL three-neck round-bottom flask, dissolve 3-amino-5-methoxybenzonitrile (10.0 g, 67.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (4.9 g, 71.0 mmol) in water (15 mL).

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Reaction

-

In a separate 500 mL beaker, dissolve copper(I) chloride (7.3 g, 74.2 mmol) in concentrated hydrochloric acid (25 mL).

-

Cool the copper(I) chloride solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The reaction mixture will typically turn dark in color.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equivalent |

| 3-amino-5-methoxybenzonitrile | 148.16 | 10.0 | 67.5 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.9 | 71.0 | 1.05 |

| Copper(I) Chloride (CuCl) | 99.00 | 7.3 | 74.2 | 1.1 |

Table 2: Expected Yield and Physical Properties

| Parameter | Expected Value |

| Yield | 75-85% (based on typical Sandmeyer reactions) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported, estimated based on similar compounds |

| Purity (by HPLC/GC) | >98% after purification |

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.5 (C-O), 135.0 (C-Cl), 130.0, 125.0, 118.0, 115.0 (Ar-C), 117.0 (CN), 56.0 (OCH₃) |

| IR (KBr, cm⁻¹) | ν: 2230 (C≡N), 1590, 1480 (C=C aromatic), 1250 (C-O), 800 (C-Cl) |

| Mass Spec (EI, m/z) | [M]⁺ at 167.01 |

Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Visualizations

Figure 1. Experimental workflow for the synthesis of this compound.

Figure 2. Logical relationship of reactants, intermediates, and products.

References

Application Notes and Protocols for the Demethylation of 3-Chloro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the demethylation of 3-chloro-5-methoxybenzonitrile to produce 3-chloro-5-hydroxybenzonitrile, a valuable intermediate in pharmaceutical synthesis. The following sections offer a comparative analysis of common demethylation reagents and provide a specific, high-yield experimental protocol.

Comparative Analysis of Demethylation Methods

The selection of a demethylating agent is crucial and depends on factors such as substrate compatibility, desired yield, and reaction conditions. Below is a summary of common reagents used for the demethylation of aryl methyl ethers, with specific conditions extrapolated for the target compound.

| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Lithium Iodide (LiI) | This compound | 2,4,6-Trimethylpyridine (Collidine) | 170 | 4 | 94 | [1] |

| Boron Tribromide (BBr₃) | Aryl methyl ethers | Dichloromethane (DCM) | -78 to rt | 12-24 | 77-95+ | [2][3] |

| Aluminum Chloride (AlCl₃) | Ortho-substituted aryl methyl ethers | Dichloromethane (DCM) | rt | 2-6 | 90-98 | [4][5] |

Experimental Protocols

Protocol 1: Demethylation using Lithium Iodide in 2,4,6-Trimethylpyridine

This protocol is a highly effective method for the demethylation of this compound, providing a high yield of the desired product.[1][6]

Materials:

-

This compound

-

Lithium iodide (LiI)

-

2,4,6-trimethylpyridine (Collidine)

-

10% Aqueous hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (10:90, v/v)

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask, add this compound (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).

-

Heating: Heat the reaction mixture to 170 °C with stirring.

-

Addition of Reagent: Once the temperature is stable, add lithium iodide (16.76 g, 125.298 mmol) to the mixture.

-

Reaction Monitoring: Continue stirring the reaction at 170 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 10% aqueous hydrochloric acid.

-

Extract the mixture with ethyl acetate.

-

Wash the organic phase sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (10:90, v/v) eluent system to yield 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[1]

-

Protocol 2: General Procedure for Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful reagent for cleaving aryl methyl ethers under mild conditions.[2][7] The following is a general protocol that can be adapted for this compound.

Materials:

-

This compound

-

Boron tribromide (BBr₃) solution in dichloromethane (e.g., 1M)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Syringes

-

Ice bath and/or dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Slowly add a 1M solution of boron tribromide in dichloromethane (typically 1.1 to 1.5 equivalents per methoxy group) to the cooled solution via syringe.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of methanol.

-

Wash the mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: General Procedure for Demethylation using Aluminum Chloride (AlCl₃)

Aluminum chloride is a cost-effective Lewis acid for demethylation, particularly effective for substrates with ortho-electron-withdrawing groups.[4][5]

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (typically 1.5 to 3 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous dichloromethane.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly pour it into ice-water.

-

Acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, a workflow diagram is provided below.

Caption: Experimental workflow for the demethylation of this compound.

Caption: Generalized mechanism for aryl methyl ether demethylation.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the nickel-catalyzed cross-coupling of 3-Chloro-5-methoxybenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via nickel catalysis offers a cost-effective and efficient alternative to traditional palladium-catalyzed methods. The protocols provided herein are representative examples based on established methodologies for the cross-coupling of aryl chlorides.

Introduction to Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in modern organic synthesis. Due to nickel's lower cost and unique reactivity compared to palladium, it has gained considerable attention for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, such as this compound, are often challenging substrates for palladium-catalyzed reactions but can be effectively activated by nickel catalysts. This allows for a broader substrate scope and milder reaction conditions in many cases.

Key nickel-catalyzed cross-coupling reactions applicable to this compound include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Kumada, and cyanation reactions. The choice of nickel precatalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Core Advantages of Nickel Catalysis

-

Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.

-

Reactivity with Aryl Chlorides: Nickel catalysts are generally more effective for the activation of C-Cl bonds.

-

Unique Selectivity: Nickel catalysis can sometimes offer different selectivity profiles compared to palladium.

-

Milder Reaction Conditions: In some instances, nickel-catalyzed reactions can be performed under milder conditions.

Representative Nickel-Catalyzed Cross-Coupling Reactions

The following sections detail representative protocols for various nickel-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Nitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Reaction Scheme:

Experimental Workflow for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

| Ni Precatalyst | NiCl₂(PCy₃)₂ (5 mol%) | [1] |

| Boronic Acid | Arylboronic acid (1.5 equiv) | [1] |

| Base | K₃PO₄ (3.0 equiv) | [1] |

| Solvent | Toluene or 2-MeTHF | [1] |

| Temperature | 100 °C | [1] |

| Reaction Time | 12-24 h | [1] |

| Typical Yield | 70-95% | [1] |

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

-

Add the nickel precatalyst, for instance, NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl nitrile.

Buchwald-Hartwig Amination: Synthesis of Arylamino Benzonitriles

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.

Reaction Scheme:

General Catalytic Cycle for Ni-catalyzed C-N Coupling

| Parameter | Condition | Reference |

| Ni Precatalyst | NiCl₂(DME) (5 mol%) | [2] |

| Ligand | IPr·HCl (10 mol%) | [3] |

| Amine | Primary or secondary amine (1.2 equiv) | [2][4] |

| Base | NaOtBu (1.5 equiv) | [2][4] |

| Solvent | 2-Methyl-THF or Toluene | [2] |

| Temperature | 80-100 °C | [4] |

| Reaction Time | 3-12 h | [4] |

| Typical Yield | 65-90% | [2] |

-